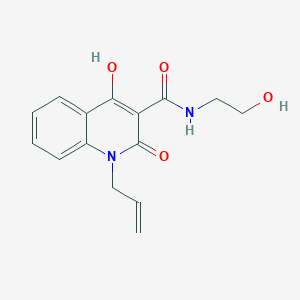
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Descripción general
Descripción
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AHQ, is a quinoline derivative that has been widely studied for its potential applications in the field of medicinal chemistry. AHQ has shown promising results in various studies as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Mecanismo De Acción
The exact mechanism of action of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed that 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its anti-cancer effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. The anti-inflammatory and anti-microbial effects of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may be due to its ability to inhibit the production of pro-inflammatory cytokines and disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a low toxicity profile in various studies. It has been found to have minimal effects on normal cells, while selectively targeting cancer cells. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to have anti-oxidant properties, which may contribute to its anti-cancer effects. In addition, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-angiogenic effects, which may prevent the growth of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to have good stability and solubility in various solvents. However, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several limitations for lab experiments. It has poor bioavailability, which may limit its effectiveness in vivo. In addition, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a short half-life, which may require frequent dosing.
Direcciones Futuras
There are several future directions for the study of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to improve the bioavailability and pharmacokinetic profile of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. This may involve the development of prodrugs or the use of drug delivery systems. Another potential direction is to investigate the potential of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a combination therapy with other anti-cancer agents. Finally, further studies are needed to fully understand the mechanism of action of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential applications in other fields of medicine.
Métodos De Síntesis
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-4-arylquinoline with ethyl acetoacetate, followed by the addition of allyl bromide and hydrolysis of the resulting product. The final step involves the reaction of the resulting compound with 2-hydroxyethylamine to yield 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The synthesis of 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown potential as an anti-cancer agent in various studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-allyl-4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its anti-inflammatory and anti-microbial properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the growth of various bacterial strains.
Propiedades
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-8-17-11-6-4-3-5-10(11)13(19)12(15(17)21)14(20)16-7-9-18/h2-6,18-19H,1,7-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLDFPPDWMFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715673 | |
| Record name | 4-Hydroxy-N-(2-hydroxyethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N-(2-hydroxyethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
CAS RN |
5663-59-2 | |
| Record name | 4-Hydroxy-N-(2-hydroxyethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



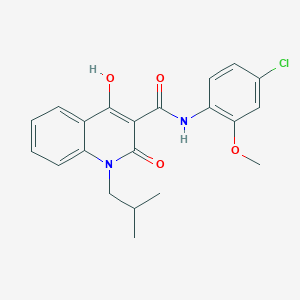
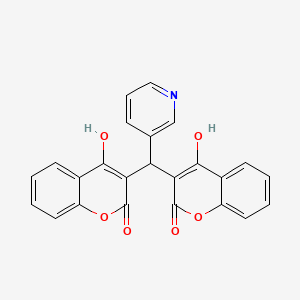
![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)
![ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5913548.png)

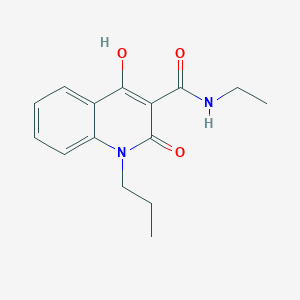
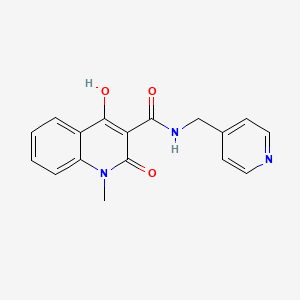
![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913596.png)
![2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
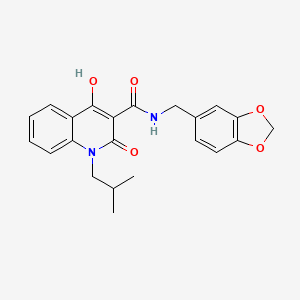

![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)